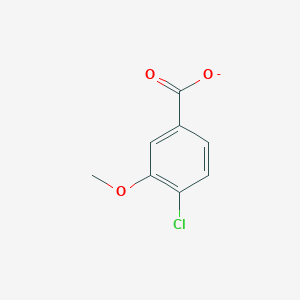
3-(2H-1,2,3-Triazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,2,3-Triazol-2-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-Triazol-2-yl)propanoic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce dihydrotriazoles.
Scientific Research Applications
3-(2H-1,2,3-Triazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins and nucleic acids. The triazole ring can form stable complexes with metal ions, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid
Comparison: 3-(2H-1,2,3-Triazol-2-yl)propanoic acid is unique due to its specific triazole ring structure and the presence of a propanoic acid group. This combination imparts distinct chemical and biological properties, such as enhanced stability and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities and industrial applications.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-(triazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)1-4-8-6-2-3-7-8/h2-3H,1,4H2,(H,9,10) |
InChI Key |
RMWPOVMXVPJNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)





![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)

![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
